Bienvenue dans la boutique en ligne BenchChem!

(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide

Anticancer cytotoxicity Isatin-hydrazide SAR Leukemia cell lines

This 5,7-dibromo-2-oxoindole hydrazide derivative is a critical probe for medicinal chemistry and MDR research. Differentiated by dual bromine atoms and a para-fluorobenzohydrazide terminus, it fills a key gap in existing SAR libraries where halogen and substituent effects on cytotoxicity remain unresolved. Available at ≥95% purity, it is ready for immediate use in dose-response assays, tubulin polymerization studies, and 19F NMR analytical method development without further purification. Procure this compound to benchmark electron-withdrawing substituent effects and investigate halogen bonding in drug-receptor interactions.

Molecular Formula C15H8Br2FN3O2
Molecular Weight 441.05g/mol
CAS No. 330673-88-6
Cat. No. B438075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide
CAS330673-88-6
Molecular FormulaC15H8Br2FN3O2
Molecular Weight441.05g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)F
InChIInChI=1S/C15H8Br2FN3O2/c16-8-5-10-12(11(17)6-8)19-15(23)13(10)20-21-14(22)7-1-3-9(18)4-2-7/h1-6,19,23H
InChIKeyKSBBHSZMPXQECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Supply and Sourcing Guide for (Z)-N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide (CAS 330673-88-6) — Key Identity and Baseline Characteristics


(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide (CAS 330673-88-6) is a synthetic organic compound classified among isatin-derived hydrazides. It features a 5,7-dibromo-substituted oxoindole core linked via a hydrazone bridge to a 4-fluorophenyl moiety, a combination that differentiates it from mono‑halogenated or non‑fluorinated analogs. While direct biological characterization of this exact entity remains sparse in peer‑reviewed primary literature, closely related N′‑[2‑oxo‑1,2‑dihydro‑3H‑indol‑3‑ylidene]benzohydrazide congeners have been systematically evaluated for cytotoxic activity across multiple cancer cell lines [1]. Its physicochemical identity is supported by vendor‑supplied molecular descriptors (molecular formula C₁₅H₈Br₂FN₃O₂, MW 441.05 g/mol) and an available high‑purity standard (≥95%) .

Procurement Risk: Why Generic Substitution of 5,7-Dibromo Isatin‑Hydrazide Analogs Cannot Be Assumed


The N′‑[2‑oxo‑1,2‑dihydro‑3H‑indol‑3‑ylidene]benzohydrazide scaffold is exquisitely sensitive to substituent pattern. In a systematic 2015 study, the most potent derivative (5t) achieved broad‑spectrum sub‑micromolar cytotoxicity only when bearing a 3,4,5‑trimethoxybenzohydrazide substituent, whereas structurally close analogs with unsubstituted, mono‑, or para‑substituted benzohydrazide termini showed markedly weaker activity [1]. The target compound’s specific combination of dual bromine atoms on the indole ring and a single para‑fluorine on the benzohydrazide cannot be extrapolated from the activity of other halogenated or non‑halogenated members of the series. Minor structural modifications—e.g., moving the fluorine from para to ortho, replacing bromine with chlorine, or altering the hydrazone geometry from (Z) to (E)—can drastically change electron distribution, steric fit, and metabolic stability, making the pool of commercially available ‘isatin‑hydrazide’ derivatives non‑interchangeable for hit‑to‑lead or SAR campaigns without experimental validation.

Quantitative Differentiation Evidence for (Z)-N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide (CAS 330673-88-6)


Cytotoxic Potency in the N′‑[2‑Oxo‑indol‑3‑ylidene]benzohydrazide Series: Structural Determinants of Activity

In the most comprehensive head‑to‑head evaluation of the chemotype to date [1], 21 novel N′‑[2‑oxo‑1,2‑dihydro‑3H‑indol‑3‑ylidene]benzohydrazide derivatives were simultaneously tested against five cancer cell lines (murine L1210, human REH, K562, CEM, HeLa). The unsubstituted benzohydrazide parent exhibited IC₅₀ values >100 µM across all lines, whereas the top‑performing compound (5t, bearing a 3,4,5‑trimethoxybenzohydrazide motif) delivered IC₅₀ values of 0.48–1.2 µM. Although the target compound itself was not among those tested, the study establishes that di‑halogenation of the indole ring alone is insufficient for potency; the specific nature and position of the benzohydrazide substituent are the dominant drivers of activity, directly informing procurement decisions for SAR libraries.

Anticancer cytotoxicity Isatin-hydrazide SAR Leukemia cell lines

Halogen‑Substituent Effect on MDR Circumvention: Evidence from 5,7‑Dibromoisatin Scaffolds

A distinct but structurally related class—N‑alkyl‑5,7‑dibromoisatins—has been shown to potently evade P‑glycoprotein (P‑gp)‑mediated drug efflux and retain full cytotoxicity in MDR cancer cell lines [1]. In side‑by‑side comparisons, 5,7‑dibromoisatin and its N‑alkyl derivatives maintained bioequivalent dose‑dependent cytotoxicity between parental (U937, MES‑SA) and MDR sub‑lines (U937VbR, MES‑SA/Dx5), whereas conventional agents such as doxorubicin and vincristine suffered 10‑ to 100‑fold losses in potency. The target compound’s 5,7‑dibromoindole architecture is shared with this MDR‑evading phenotype, but its hydrazide‑extended structure may confer divergent efflux‑pump recognition; head‑to‑head P‑gp substrate profiling against the N‑alkyl‑isatin comparators is not yet available.

Multi‑drug resistance P‑glycoprotein efflux Microtubule destabilization

Physicochemical Differentiation: 4‑Fluorobenzohydrazide vs. Non‑Fluorinated and Closely Related Hydrazide Derivatives

Commercial technical datasheets for CAS 330673-88-6 report a minimum purity of 95% , and its computed molecular weight of 441.05 g/mol places it at a distinct position on a polarity‑versus‑size map relative to common procurement alternatives. For example, the 2‑hydroxybenzohydrazide analog (CAS 5225-76-3; MW 439.06) and the 3,5‑dinitrobenzohydrazide analog (CAS 330673-52-4; MW 513.06) differ by ~2–16% in molecular weight and by substantial predicted logP differences due to the electron‑withdrawing fluorine substituent. While these properties are estimated, the availability of a single, consistent supplier‑specified purity for the target compound contrasts with the variable batch purities often encountered for rare analogs, directly reducing the need for re‑purification before use in dose‑response or biophysical assays.

Physicochemical properties Chromatographic purity Structural analog comparison

Validated Application Scenarios for Procuring (Z)-N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide


Systematic SAR Library Expansion for Indole‑Hydrazide Anticancer Agents

The Katiyar et al. (2015) structure‑activity relationship (SAR) map shows that benzohydrazide substitution is the primary potency determinant within the N′‑[2‑oxo‑indol‑3‑ylidene]benzohydrazide series [1]. Incorporating CAS 330673-88-6 as the 4‑fluorobenzohydrazide member of a focused library enables direct benchmarking against the unsubstituted, 4‑chloro, 4‑methoxy, and 3,4,5‑trimethoxy analogs already profiled, thereby completing the electron‑withdrawing para‑substituent axis and testing whether fluorine’s unique electronegativity and metabolic stability translate into a differentiated cytotoxicity or selectivity profile.

MDR‑Reversal Screening with 5,7‑Dibromoindole‑Bearing Compounds

The demonstrated ability of 5,7‑dibromoisatin derivatives to bypass P‑glycoprotein‑mediated efflux in U937VbR and MES‑SA/Dx5 models [2] creates a direct rationale for profiling CAS 330673-88-6 in the same MDR isogenic pair. Because the hydrazide extension alters molecular shape, hydrogen‑bonding capacity, and lipophilicity relative to the N‑alkyl‑isatin comparator set, this compound can serve as a critical probe for determining whether P‑gp evasion is preserved or abolished upon appending a 4‑fluorobenzohydrazide side chain, guiding the design of next‑generation MDR‑active leads.

High‑Purity Standard for Quantitative Biochemical Profiling

With a vendor‑certified purity of ≥95% , CAS 330673-88-6 is immediately suitable as a reference standard in dose‑response experiments (e.g., tubulin polymerization assays, kinase inhibition panels, or cell‑cycle analysis) without the need for additional preparatory chromatography. Its defined molecular weight (441.05 g/mol) and the presence of both bromine and fluorine atoms also facilitate analytical method development (LC‑MS, ¹⁹F NMR), making it a practical procurement choice for laboratories establishing quantitative workflows for halogenated isatin‑hydrazide libraries.

Computational Docking and Molecular Dynamics Benchmarking of Halogen‑Bonding Interactions

The unique combination of two heavy bromine atoms and a para‑fluorine provides an experimentally tractable system for evaluating the contribution of halogen bonds (C–Br···O, C–F···H) to protein–ligand recognition. Because experimental binding data for the unsubstituted and mono‑halogenated analogs are partially available from the 2015 SAR campaign [1], procurement of CAS 330673-88-6 enables the construction of a matched molecular pair dataset that can validate or falsify computational predictions of halogen‑bonding energetics, which is of high current interest in structure‑based drug design.

Quote Request

Request a Quote for (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.